molecular formula C13H10N4O3S2 B4173921 N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B4173921
M. Wt: 334.4 g/mol
InChI Key: AFZUSLDLGYSGNB-UHFFFAOYSA-N
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Description

N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a benzothiazole derivative featuring a sulfamoyl (-SO₂NH₂) group at position 6 of the benzothiazole ring and a pyridine-4-carboxamide moiety. The sulfamoyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility and target binding in biological systems. Benzothiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural versatility and electronic properties.

Properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c14-22(19,20)9-1-2-10-11(7-9)21-13(16-10)17-12(18)8-3-5-15-6-4-8/h1-7H,(H2,14,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZUSLDLGYSGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-aminobenzothiazole with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide with structurally related benzothiazole-carboxamide derivatives from the evidence:

Compound Name Benzothiazole Substituent Pyridine Position/Substituent Key Functional Groups Biological Activity (If Reported) Reference
This compound (Target) 6-Sulfamoyl (-SO₂NH₂) 4-Carboxamide Polar sulfamoyl, pyridine-4-amide Not explicitly reported -
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[...]nicotinamides () 6-Methyl (-CH₃) 3-Carboxamide (nicotinamide) Methyl (lipophilic), pyridine-3-amide Antimicrobial activity (Gram ± bacteria, fungi)
N-{4-Methyl-2-[(4-methylbenzenesulfonyl)amino]-1,3-benzothiazol-6-yl}pyridine-2-carboxamide () 4-Methyl, 6-(arylsulfonamide) 2-Carboxamide Bulky sulfonamide (-NHSO₂Ar), pyridine-2-amide Not reported
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide () 6-Fluoro (-F) 3-Carboxamide, 2-methylsulfanyl (-SMe) Electron-withdrawing F, lipophilic SMe Not reported
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide () 6-Methyl (via phenyl linker) 4-Carboxamide, 2-(tetrahydropyran) Extended conjugation, oxane (solubility) Not reported

Key Observations

Substituent Effects on Bioactivity :

  • compounds with 6-methyl and pyridine-3-carboxamide showed broad-spectrum antimicrobial activity, suggesting that the methyl group enhances lipophilicity, aiding membrane penetration. The target compound’s sulfamoyl group may improve water solubility but reduce membrane permeability compared to methyl .
  • Sulfonamide derivatives () are historically associated with antimicrobial activity, but the bulky aryl group in might hinder target binding compared to the smaller sulfamoyl group in the target compound .

The methylsulfanyl group adds lipophilicity, which may enhance bioavailability but reduce solubility . The oxane group in improves solubility due to its ether-oxygen hydrogen-bonding capacity, a feature absent in the target compound .

Pyridine Carboxamide Position: Pyridine-4-carboxamide (target) vs.

Hypothetical Activity Profiling

  • Antimicrobial Potential: The target compound’s sulfamoyl group may mimic sulfonamide drugs (e.g., sulfamethoxazole), suggesting possible inhibition of dihydropteroate synthase in bacteria. However, its pyridine-4-carboxamide moiety differs from ’s nicotinamide derivatives, which showed direct antimicrobial efficacy .
  • Solubility vs. Bioavailability : The sulfamoyl group likely improves aqueous solubility over methyl () or fluoro () analogs but may require formulation optimization for cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Reactant of Route 2
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N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

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